Xanthinol niacinate

Vue d'ensemble

Description

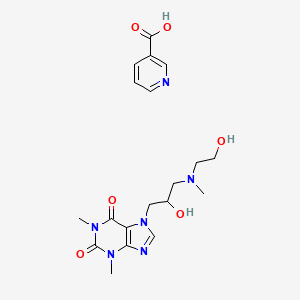

Le niacinate de xanthinol est un dérivé hydrosoluble de la niacine, également connue sous le nom d’acide nicotinique. Il s’agit d’un composé formé par la combinaison du xanthinol et de la niacine. Le niacinate de xanthinol est principalement utilisé comme vasodilatateur, ce qui signifie qu’il contribue à élargir les vaisseaux sanguins et à améliorer le flux sanguin. Ce composé est souvent présent dans les compléments alimentaires et est connu pour sa capacité à améliorer le métabolisme cérébral et les niveaux d’énergie .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du niacinate de xanthinol implique la réaction du xanthinol avec l’acide nicotinique. Le xanthinol est un dérivé de la théophylline, et sa préparation implique la modification de la structure de la théophylline pour introduire un groupe hydroxylethyle. Les conditions de réaction impliquent généralement l’utilisation de solvants et de catalyseurs pour faciliter la réaction entre le xanthinol et l’acide nicotinique .

Méthodes de Production Industrielle : Dans les milieux industriels, la production du niacinate de xanthinol est effectuée dans des réacteurs à grande échelle où les réactifs sont combinés dans des conditions contrôlées. Le processus implique la purification du produit final pour garantir sa qualité et son efficacité. Les méthodes de production industrielle sont conçues pour optimiser le rendement et minimiser les impuretés .

Analyse Des Réactions Chimiques

Types de Réactions : Le niacinate de xanthinol subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles à son activité métabolique et à ses effets thérapeutiques.

Réactifs et Conditions Courants :

Oxydation : Des oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder le niacinate de xanthinol.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés dans les réactions de réduction.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels dans la molécule de niacinate de xanthinol par d’autres groupes, souvent en utilisant des réactifs comme les halogènes ou les agents alkylants

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut entraîner la formation de dérivés oxydés du niacinate de xanthinol, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la Recherche Scientifique

Le niacinate de xanthinol a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle dans des études sur les agents vasodilatateurs et leurs mécanismes d’action.

Biologie : La recherche sur le niacinate de xanthinol porte sur ses effets sur le métabolisme cellulaire et la production d’énergie.

Médecine : Le niacinate de xanthinol est étudié pour ses effets thérapeutiques potentiels dans des affections telles que les troubles cérébrovasculaires, les maladies vasculaires périphériques et l’hyperlipidémie. .

Applications De Recherche Scientifique

Peripheral Vascular Disease

Xanthinol niacinate has been extensively studied for its role in treating peripheral vascular disease (PVD) . A double-blind controlled trial involving patients with severe progressive obliterative vascular disease demonstrated significant improvements in clinical parameters. Out of 33 patients treated, 25 showed substantial benefits, with reductions in whole-blood viscosity and cholesterol levels .

Case Study Findings:

- Study Population: 350 patients with inoperable PVD.

- Treatment Duration: 4 weeks of intravenous infusion followed by maintenance doses.

- Results:

| Parameter | Pre-treatment | Post-treatment | Improvement (%) |

|---|---|---|---|

| Claudication Pain | 341 cases | 35 cases | 87.9 |

| Limb Temperature | - | Increased in 78 cases | - |

| Pulses Reappeared | - | 44 cases | - |

Cognitive Disorders

Research indicates that this compound may benefit patients with cognitive impairments , including dementia and short-term memory disorders. In a controlled study, it was found to enhance sensory register and memory performance significantly compared to placebo, particularly in elderly subjects .

Clinical Observations:

- Patients experienced improvements in cognitive function metrics after treatment.

- Side effects included flushing and gastrointestinal discomfort but were generally manageable .

Cancer Treatment Adjunct

Emerging studies suggest that this compound may enhance the efficacy of chemotherapy by improving tumor oxygenation and perfusion. In experimental models, it has been shown to modulate the tumor microenvironment, potentially increasing the effectiveness of cytotoxic treatments .

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported:

Mécanisme D'action

Le mécanisme d’action du niacinate de xanthinol implique sa capacité à agir comme un vasodilatateur. L’ion xanthinol chargé positivement facilite le transport de l’acide nicotinique dans les cellules, où il influence le métabolisme cellulaire par l’intermédiaire de nucléotides tels que le nicotinamide adénine dinucléotide et le nicotinamide adénine dinucléotide phosphate. Ces nucléotides sont des coenzymes pour de nombreuses protéines impliquées dans la respiration tissulaire et la production d’énergie. Par conséquent, le niacinate de xanthinol augmente le métabolisme du glucose et le gain d’énergie, ce qui conduit à une amélioration du flux sanguin et de l’oxygénation des tissus .

Composés Similaires :

Niacine (Acide Nicotinique) : La niacine est le composé parent du niacinate de xanthinol et est également utilisée comme vasodilatateur et agent hypocholestérolémiant.

Théophylline : La théophylline est un bronchodilatateur et un précurseur du xanthinol. Elle est utilisée pour traiter les maladies respiratoires telles que l’asthme et la bronchopneumopathie chronique obstructive.

Pentoxifylline : La pentoxifylline est un autre vasodilatateur qui améliore le flux sanguin et est utilisée pour traiter les maladies vasculaires périphériques

Unicité du Niacinate de Xanthinol : Le niacinate de xanthinol est unique en raison de sa double action en tant que vasodilatateur et stimulant métabolique. Contrairement à la niacine, qui abaisse principalement les taux de cholestérol, le niacinate de xanthinol améliore également de manière significative le métabolisme cérébral et les niveaux d’énergie. Sa capacité à traverser facilement les membranes cellulaires et à améliorer le métabolisme du glucose en fait un composé précieux dans les milieux médicaux et de recherche .

Comparaison Avec Des Composés Similaires

Niacin (Nicotinic Acid): Niacin is the parent compound of xanthinol niacinate and is also used as a vasodilator and cholesterol-lowering agent.

Theophylline: Theophylline is a bronchodilator and a precursor to xanthinol. It is used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease.

Pentoxifylline: Pentoxifylline is another vasodilator that improves blood flow and is used to treat peripheral vascular diseases

Uniqueness of this compound: this compound is unique due to its dual action as a vasodilator and a metabolic enhancer. Unlike niacin, which primarily lowers cholesterol levels, this compound also significantly improves brain metabolism and energy levels. Its ability to easily pass through cell membranes and enhance glucose metabolism makes it a valuable compound in both medical and research settings .

Activité Biologique

Xanthinol niacinate, also known as xanthinol nicotinate, is a water-soluble derivative of niacin (vitamin B3) that exhibits significant biological activity, particularly as a vasodilator. This compound is primarily used in clinical settings to improve blood flow and metabolic functions. Its mechanism of action includes enhancing glucose metabolism and increasing energy production at the cellular level.

Vasodilatory Effects

This compound acts as a potent vasodilator, which means it can widen blood vessels and improve circulation. This property is particularly beneficial in conditions such as peripheral vascular disease (PVD) and chronic limb ischemia. A study involving patients with PVD demonstrated a significant improvement in ankle-brachial pressure index (ABPI) after treatment with this compound, with a p-value of 0.01 indicating statistical significance .

Cellular Mechanisms

In vitro studies have shown that this compound inhibits the proliferation of human umbilical artery smooth muscle cells (HUASMC) in a dose-dependent manner. Specifically, concentrations ranging from 2.76 to 276 µM over 24 hours resulted in decreased levels of platelet-derived growth factor receptor (PDGFR) mRNA and protein on the cell membranes of HUASMCs . This suggests that this compound may play a role in modulating cellular responses associated with vascular health.

Neuroprotective Effects

Research also indicates that this compound has neuroprotective properties. A clinical trial comparing its effects on memory across different age groups found that it improved sensory register, short-term memory, and long-term memory significantly more than placebo, especially in older adults . The compound enhances neuronal transmission and oxygen supply to the brain, which may explain these cognitive benefits.

Peripheral Vascular Disease

A notable observational study involving 39 patients with chronic limb ischemia showed that after three months of treatment with this compound, there was a marked improvement in claudication distance (the distance a patient can walk before experiencing pain). The study reported that no patients had a claudication distance of less than 100 meters after treatment, compared to several at baseline .

Cognitive Improvement

In another study focused on cognitive function, participants who received this compound demonstrated improvements across various memory tasks compared to those receiving placebo. The results highlighted an enhancement of 10-40% in performance depending on the task type, showcasing its potential for treating organic brain syndromes .

Summary of Research Findings

| Study Focus | Findings | P-Value |

|---|---|---|

| Peripheral Vascular Disease | Improvement in ABPI; significant clinical effects observed | 0.01 |

| HUASMC Proliferation | Dose-dependent inhibition of cell proliferation | N/A |

| Memory Improvement | Significant enhancement in cognitive tasks across age groups | N/A |

Propriétés

IUPAC Name |

7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O4.C6H5NO2/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;8-6(9)5-2-1-3-7-4-5/h8-9,19-20H,4-7H2,1-3H3;1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPMAHVDJHFBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O.C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023743 | |

| Record name | Xanthinol niacinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>65.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56424094 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

437-74-1 | |

| Record name | Xanthinol nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthinol niacinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthinol nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthinol niacinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xantinol nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHINOL NIACINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G60H12X2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.